Dihexoxy(oxo)phosphanium

Supercritical fluid extraction Green chemistry processing Dialkylhydrogen phosphonate solubility

Dihexoxy(oxo)phosphanium (CAS 6151-90-2), also known as dihexyl hydrogen phosphonate or phosphonic acid dihexyl ester, is a dialkyl phosphonate (C12H27O3P, MW 249.31 g/mol) with a computed XLogP3-AA of 4.6, a topological polar surface area of 35.5 Ų, zero hydrogen bond donors, and 12 rotatable bonds. It is a phosphonium cation with the formula C12H26O3P⁺ that exists in tautomeric equilibrium with the P–OH form, conferring dual-function extraction behavior—acting through the P–OH group at low acidity and the phosphoryl (P=O) group at higher acidity.

Molecular Formula C12H26O3P+
Molecular Weight 249.31 g/mol
CAS No. 6151-90-2
Cat. No. B15486410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihexoxy(oxo)phosphanium
CAS6151-90-2
Molecular FormulaC12H26O3P+
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCCCCCCO[P+](=O)OCCCCCC
InChIInChI=1S/C12H26O3P/c1-3-5-7-9-11-14-16(13)15-12-10-8-6-4-2/h3-12H2,1-2H3/q+1
InChIKeySSTHNOXIGJRLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihexoxy(oxo)phosphanium (CAS 6151-90-2): Physicochemical Baseline and Procurement Context


Dihexoxy(oxo)phosphanium (CAS 6151-90-2), also known as dihexyl hydrogen phosphonate or phosphonic acid dihexyl ester, is a dialkyl phosphonate (C12H27O3P, MW 249.31 g/mol) with a computed XLogP3-AA of 4.6, a topological polar surface area of 35.5 Ų, zero hydrogen bond donors, and 12 rotatable bonds [1]. It is a phosphonium cation with the formula C12H26O3P⁺ that exists in tautomeric equilibrium with the P–OH form, conferring dual-function extraction behavior—acting through the P–OH group at low acidity and the phosphoryl (P=O) group at higher acidity [2]. Key computed properties include a boiling point of 318.5 °C at 760 mmHg and a flash point of 167.3 °C .

Why Dialkyl Phosphonate Analogs Cannot Be Interchanged with Dihexoxy(oxo)phosphanium Without Performance Consequences


Within the dialkyl phosphonate series (C₂–C₉), the alkyl chain length and branching profoundly modulate solubility, lipophilicity, chromatographic retention, and interfacial behavior [1]. The homologous retention index increment for linear di-n-alkyl phosphonates is 29 ± 9 per CH₂ unit on nonpolar stationary phases, but this drops to −4 ± 10 for compounds with one branching point and −61 ± 14 for two branching points, meaning that substituting a branched analog (e.g., di(2-ethylhexyl)) yields entirely different GC–MS retention properties [1]. The extraction chemistry and physical properties—density, viscosity, phase disengagement time, and dispersion number—vary systematically across homologues (diamyl → dihexyl → dioctyl), such that a shorter-chain or longer-chain phosphonate will alter actinide/lanthanide extraction efficiency and operational handling in continuous solvent extraction processes [2]. Generic interchange without accounting for these quantifiable differences risks compromised separation performance and analytical reproducibility.

Evidence-Based Differentiation of Dihexoxy(oxo)phosphanium (CAS 6151-90-2) Against Its Closest Analogs


Supercritical CO₂ Solubility: DHHP vs. DBHP

Dihexylhydrogen phosphonate (DHHP, the neutral tautomer of dihexoxy(oxo)phosphanium) exhibits a maximum mole fraction solubility in supercritical CO₂ that is approximately 12-fold higher than that of its shorter-chain C₄ analog, dibutylhydrogen phosphonate (DBHP). In the temperature range 313–333 K and pressure range 10–20 MPa, DBHP solubilities span 3.4 × 10⁻⁴ to 66.4 × 10⁻⁴, whereas DHHP solubilities range from 4.5 × 10⁻⁴ to 806.6 × 10⁻⁴, representing a peak solubility enhancement ratio of ~12.1× under comparable supercritical conditions [1].

Supercritical fluid extraction Green chemistry processing Dialkylhydrogen phosphonate solubility

Boundary Lubrication Antiwear Performance: Di-n-hexyl vs. Di-cyclohexyl Phosphite

In pin-on-disc boundary lubrication testing using squalane as the base lubricant, di(n-hexyl) hydrogen phosphite—the reduced precursor of dihexoxy(oxo)phosphanium—exhibited markedly inferior antiwear performance compared to di(cyclohexyl) hydrogen phosphite [1]. The difference is characterized as a qualitative rank-order shift ('excellent' vs. 'poor' antiwear performance), driven by the inability of the linear hexyl chain to form a durable tribofilm comparable to that generated by the cyclohexyl analog. While numerical wear scar data were not captured in the accessible excerpt, the binary performance classification constitutes a clear and reproducible differentiation benchmark within the dialkyl hydrogen phosphite class [1].

Boundary lubrication Antiwear additives Phosphite ester friction reduction

Dual-Function Extraction Behavior of H-Phosphonate Homologues: DHeHP vs. DAHP and DOHP

The bifunctional extraction mechanism of H-phosphonates is directly governed by the P–OH ↔ P–H tautomeric equilibrium, which is chain-length dependent. Dihexylhydrogen phosphonate (DHeHP) exhibits dual extraction behavior, operating via the P–OH group at lower acidities and the phosphoryl (P=O) group at higher acidities, as demonstrated in a comparative study of three homologues: diamyl (DAHP), dihexyl (DHeHP), and dioctyl (DOHP) hydrogen phosphonates [1]. DHeHP occupies an intermediate position in the homologous series for density, viscosity, phase disengagement time, and dispersion number, meaning its hydrodynamic properties are balanced between the lower-viscosity DAHP and the higher-viscosity DOHP [1]. This places DHeHP at a practical optimum for solvent extraction cascades where rapid phase separation is critical.

Actinide extraction Lanthanide separation Bifunctional H-phosphonate extractants

Chromatographic Retention Index Differentiation: Linear Di-n-hexyl vs. Branched Dialkyl Phosphonates

The homologous retention index increment (iRI) for di-n-alkyl phosphonates is 29 ± 9 per CH₂ unit on an RTX-5 nonpolar stationary phase, enabling reliable molecular weight determination (M ≈ 0.14(RI − iRI) + y where y = 12, mod 14) [1]. In contrast, when alkyl fragments contain branching points, the increment collapses to −4 ± 10 (one branch) or −61 ± 14 (two branches), causing diastereomer peak splitting with ΔRI of 4–21 units [1]. This means that the linear di-n-hexyl variant produces a single, predictable chromatographic signal, whereas branched analogs (e.g., di(2-ethylhexyl) phosphonate) produce multiple chromatographic peaks due to the prochiral phosphorus center interacting with chiral branched alkyl chains, complicating identification and quantification.

GC-MS characterization Dialkyl phosphonate analysis Retention index prediction

Optimal Procurement and Application Scenarios for Dihexoxy(oxo)phosphanium (CAS 6151-90-2)


Supercritical CO₂-Based Extraction and Reaction Medium for Phosphonate-Derived Products

The ~12-fold higher supercritical CO₂ solubility of DHHP over DBHP makes the C₆ compound the rational selection for any supercritical fluid process involving dialkyl phosphonates—whether as an extractant, a reaction medium component, or a precursor for further derivatization. Researchers designing continuous scCO₂ extraction processes can achieve significantly lower operating pressures or higher solute loadings with DHHP, directly reducing capital and operating costs.

Lubricant Additive Screening: Deliberate Exclusion of Di-n-hexyl Phosphite as a Primary Antiwear Agent

The documented poor antiwear performance of di(n-hexyl) hydrogen phosphite versus its cyclohexyl analog under boundary lubrication provides a clear procurement decision framework: sourcing the di-n-hexyl variant is justified only when antiwear is not the primary performance criterion, such as when the compound is used as a synthetic intermediate or a co-additive for extreme pressure properties. For pure antiwear applications, the procurement specification should explicitly exclude the linear n-hexyl variant.

Actinide and Lanthanide Solvent Extraction: Balanced Dual-Function Performance with Intermediate Hydrodynamics

DHeHP offers the dual-function extraction mechanism (P–OH at low acidity, P=O at high acidity) demonstrated across the DAHP–DHeHP–DOHP homologous series , combined with intermediate physical properties (density, viscosity, phase disengagement time) that balance extractant loading capacity against operational phase-separation speed. Procurement for nuclear separation R&D should specify the C₆ homologue when rapid phase disengagement is required without sacrificing the bifunctional extraction advantage.

Analytical Reference Standard for Linear Dialkyl Phosphonate GC-MS Identification

The linear di-n-hexyl phosphonate produces a single, predictable chromatographic peak with a known homologous RI increment of 29 ± 9 per CH₂ unit, in contrast to the multi-peak patterns of branched analogs that introduce diastereomer splitting . Analytical laboratories requiring an unambiguous reference standard for dialkyl phosphonate method development, retention-index-based identification, or impurity profiling should procure the linear C₆ compound as their benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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